2,3,4-Trimethoxyphenethylamine hydrochloride
Description
It is structurally related to the psychedelic compound mescaline (3,4,5-trimethoxyphenethylamine) but differs in the arrangement of methoxy substituents. The compound has been synthesized via reactions involving trimethoxy-substituted precursors and hydrochloric acid neutralization, yielding a white crystalline product . Pharmacological studies indicate that it exhibits minimal psychoactive effects at doses up to 400 mg, contrasting sharply with its more potent analog mescaline .
Properties
CAS No. |
3166-75-4 |
|---|---|
Molecular Formula |
C11H18ClNO3 |
Molecular Weight |
247.72 g/mol |
IUPAC Name |
2-(2,3,4-trimethoxyphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C11H17NO3.ClH/c1-13-9-5-4-8(6-7-12)10(14-2)11(9)15-3;/h4-5H,6-7,12H2,1-3H3;1H |
InChI Key |
YIWSDEGXQDAAKU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)CCN)OC)OC.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Trimethoxyphenethylamine hydrochloride typically involves the methylation of gallic acid derivatives. One common method includes the use of dimethyl sulfate as an alkylating agent in the presence of sodium hydroxide. The intermediate product, 1,2,3-trimethoxybenzene, undergoes a formylation reaction with a Vilsmeier-Haack reagent to produce 2,3,4-trimethoxybenzaldehyde . This aldehyde is then reduced to the corresponding alcohol, which is subsequently converted to the amine through reductive amination.
Industrial Production Methods
For industrial production, the process is scaled up using similar reaction conditions but optimized for higher yields and purity. The use of phase-transfer catalysts and continuous flow reactors can enhance the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2,3,4-Trimethoxyphenethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include quinones, alcohols, and various substituted phenethylamines .
Scientific Research Applications
Psychoactive Effects
Research indicates that 2,3,4-trimethoxyphenethylamine hydrochloride may exhibit psychoactive effects similar to other psychedelics by acting as a serotonin receptor agonist. Specifically, it is believed to interact with the 5-HT_2A receptor, which is associated with psychedelic experiences. Studies on related compounds like mescaline suggest that these interactions may lead to altered states of consciousness and sensory perception .
Therapeutic Potential
The therapeutic potential of this compound is being explored in various contexts:
- Mental Health Treatment : There is growing interest in the use of psychedelics for treating mental health disorders such as depression and PTSD. The compound's psychoactive properties may contribute to therapeutic outcomes through mechanisms involving neuroplasticity and emotional processing.
- Pain Management : Some studies suggest that psychedelics can modulate pain perception. The analgesic properties of phenethylamines might be harnessed for pain management therapies.
Case Studies
- Psychedelic-Assisted Therapy : A case study involving patients with treatment-resistant depression highlighted the potential benefits of psychedelic-assisted therapy using compounds like this compound. Participants reported significant reductions in depressive symptoms following treatment sessions .
- Neuroscience Research : Investigations into the neural mechanisms underlying the effects of psychedelics have utilized this compound to study changes in brain connectivity and serotonin receptor activity. These studies aim to elucidate how psychedelics can facilitate therapeutic change in mental health conditions .
Comparative Analysis with Related Compounds
| Compound Name | Chemical Structure | Psychoactive Properties | Therapeutic Applications |
|---|---|---|---|
| This compound | Structure | Moderate | Mental health treatment, pain relief |
| Mescaline | Structure | High | Mental health treatment |
| Isomescaline | Structure | Moderate | Research on psychoactive effects |
Mechanism of Action
The mechanism of action of 2,3,4-Trimethoxyphenethylamine hydrochloride involves its interaction with serotonin receptors, particularly the 5-HT2A receptor. This interaction leads to altered neurotransmitter release and modulation of neural pathways, resulting in its psychoactive effects . The compound’s molecular targets include various receptors and enzymes involved in neurotransmission .
Comparison with Similar Compounds
3,4,5-Trimethoxyphenethylamine Hydrochloride (Mescaline)
- Molecular Formula: C₁₁H₁₇NO₃·HCl
- Molecular Weight : 211.26 g/mol
- Substituents : Methoxy groups at 3-, 4-, and 5-positions.
- Pharmacology : Potent psychedelic effects at 200–500 mg due to serotonin receptor (5-HT₂A) agonism.
- Key Difference : The 3,4,5-trimethoxy configuration enhances receptor binding affinity, whereas the 2,3,4-isomer (IM) shows negligible activity .
2,3,4-Trimethoxyphenethylamine Hydrochloride (IM)
- Molecular Formula: Presumed C₁₁H₁₇NO₃·HCl (analogous to mescaline).
- Substituents : Methoxy groups at 2-, 3-, and 4-positions.
- Pharmacology: No observable psychoactive effects at 300–400 mg, suggesting steric hindrance or reduced receptor affinity due to methoxy positioning .
Other Substituted Phenethylamines
3,4-Methylenedioxyphenethylamine Hydrochloride (MDPEA)
- Molecular Formula: C₉H₁₁NO₂·HCl
- CAS No.: 15205-27-3
- Substituents : Methylenedioxy ring at 3,4-positions.
- Pharmacology: Structurally analogous to MDMA but lacks the methyl group on the amine. Limited data on bioactivity.
2-(3,4-Dihydroxyphenyl)ethylamine Hydrochloride (Dopamine HCl)
- Molecular Formula: C₈H₁₁NO₂·HCl
- CAS No.: 62-31-7
- Substituents : Hydroxyl groups at 3,4-positions.
- Pharmacology: Endogenous neurotransmitter with roles in motor control and reward systems. Polar hydroxyl groups increase water solubility compared to methoxy analogs.
Tyramine Hydrochloride
- Molecular Formula: C₈H₁₁NO·HCl
- CAS No.: 60-19-5
- Substituents : Hydroxyl group at 4-position.
- Pharmacology : Indirect sympathomimetic agent; lacks psychedelic properties.
| Compound | Substituents | Key Pharmacological Feature |
|---|---|---|
| 2,3,4-Trimethoxy | 2,3,4-OCH₃ | Inactive at tested doses |
| Dopamine HCl | 3,4-OH | Neurotransmitter activity |
| MDPEA | 3,4-methylenedioxy | Structural analog of MDMA |
Halogenated and Fluorinated Analogs
2,2,2-Trifluoro-1-(4-methoxyphenyl)ethylamine Hydrochloride
- Molecular Formula: C₉H₁₀F₃NO·HCl
- CAS No.: 65686-77-3
- Substituents : Trifluoromethyl and methoxy groups.
3-Fluoro Deschloroketamine Hydrochloride
- Molecular Formula: C₁₃H₁₆FNO·HCl
- CAS No.: 2657761-24-3
- Substituents : Fluorine at 3-position.
- Application : Analgesic research; distinct from phenethylamines in structure and mechanism.
Structural-Activity Relationship (SAR) Insights
- Methoxy Positioning : The 3,4,5-trimethoxy configuration (mescaline) optimizes receptor binding, while 2,3,4-substitution disrupts interaction .
- Polar Groups : Hydroxyl substitutions (e.g., dopamine) increase polarity and alter target specificity compared to lipophilic methoxy groups.
- Halogenation : Fluorine or chlorine substitutions (e.g., 2,2,2-Trifluoro analogs) may enhance metabolic stability but reduce CNS penetration .
Biological Activity
2,3,4-Trimethoxyphenethylamine hydrochloride is a phenethylamine derivative that has garnered attention for its potential biological activities, particularly in relation to its interaction with serotonin receptors. This compound is structurally related to mescaline and other psychoactive substances, which are known for their hallucinogenic properties. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.
Chemical Structure
The chemical formula of this compound is . The presence of three methoxy groups on the phenethylamine backbone significantly influences its pharmacological properties.
Receptor Interaction
Recent studies have explored the receptor binding profiles of compounds similar to 2,3,4-Trimethoxyphenethylamine. These compounds often exhibit affinity for various serotonin receptors, particularly the 5-HT_2A receptor. The binding affinities of related phenethylamines have been reported with values ranging from 8 to 1700 nM at the 5-HT_2A receptor, indicating moderate to high affinity .
Table 1: Binding Affinities of Related Compounds
| Compound | 5-HT_2A (nM) | 5-HT_1A (nM) | 5-HT_2C (nM) |
|---|---|---|---|
| 2,3,4-Trimethoxyphenethylamine | TBD | TBD | TBD |
| TMA-2 (2,4,5-trimethoxyamphetamine) | 8 | >2700 | TBD |
| Mescaline | TBD | TBD | TBD |
Pharmacological Effects
The pharmacological effects of this compound are largely inferred from studies on structurally similar compounds. These substances typically produce psychedelic effects through agonistic action at serotonin receptors. The activation of the 5-HT_2A receptor is particularly associated with visual and sensory distortions.
Case Studies
- Psychoactive Effects : Anecdotal reports and some clinical observations suggest that compounds in this class can induce altered states of consciousness similar to those produced by mescaline and other psychedelics. Users have reported experiences ranging from enhanced sensory perception to profound introspective insights.
- Toxicity Assessments : Research has indicated that derivatives of phenethylamines can exhibit cytotoxic effects in vitro. A study focusing on the in vitro toxicity profiles of various psychedelic compounds found that certain modifications in their structure could significantly increase cytotoxicity in neuronal cell lines .
Safety and Toxicity
The safety profile of this compound remains inadequately characterized. However, studies on related compounds suggest potential risks including:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
